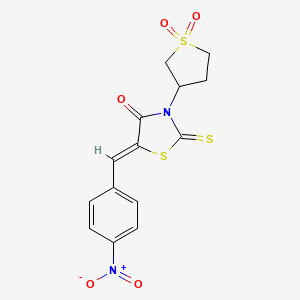

(Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one

説明

特性

IUPAC Name |

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5S3/c17-13-12(7-9-1-3-10(4-2-9)16(18)19)23-14(22)15(13)11-5-6-24(20,21)8-11/h1-4,7,11H,5-6,8H2/b12-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYFVYMVQUUYGP-GHXNOFRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

General Structure and Properties

Thiazolidinones are characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific structural modifications in this compound, such as the nitrobenzylidene group and the dioxidotetrahydrothiophen moiety, are believed to influence its biological activity significantly.

Antioxidant Activity

Thiazolidinones have been shown to exhibit potent antioxidant properties. Studies indicate that modifications at specific positions enhance their ability to scavenge free radicals and inhibit lipid peroxidation. For example, certain derivatives have demonstrated significant inhibition of lipid peroxidation with effective concentrations (EC) in the micromolar range .

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives possess broad-spectrum antimicrobial activities against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's structure contributes to its ability to disrupt bacterial cell wall synthesis, leading to cell death. In vitro studies have reported minimum inhibitory concentrations (MICs) ranging from 3.00 to 12.28 µmol/mL against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of thiazolidinones has been extensively investigated. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, one derivative exhibited an IC50 value of 0.31 µM against the HT-29 colorectal cancer cell line . These compounds may act by inhibiting key enzymes involved in cancer cell proliferation.

The biological activities of thiazolidinones are attributed to several mechanisms:

- Enzyme Inhibition : Many derivatives inhibit enzymes such as aldose reductase and tyrosinase, which are crucial in metabolic pathways related to oxidative stress and melanin production .

- Protein Interaction : The interaction with cellular proteins can lead to apoptosis in cancer cells. For example, some compounds have been shown to induce degradation of tyrosinase proteins without affecting their mRNA levels .

- Molecular Docking Studies : Computational studies suggest that specific structural features enhance binding affinity to target proteins involved in disease processes .

Case Studies

Several studies highlight the efficacy of thiazolidinone derivatives:

- Anticancer Study : A recent study evaluated a series of thiazolidinone derivatives for their anticancer properties, revealing that modifications at the 5-position significantly improved their cytotoxicity against multiple cancer cell lines .

- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of thiazolidinones against resistant strains of bacteria, demonstrating promising results with MIC values comparable to existing antibiotics .

- Antioxidant Assessment : A comparative study assessed the antioxidant capacity of various thiazolidinone derivatives, finding that specific substitutions led to enhanced radical-scavenging activity .

科学的研究の応用

Anticancer Activity

Thiazolidin-4-one derivatives, including the compound , have shown significant anticancer properties. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms of action often involve the inhibition of critical enzymes and pathways associated with cancer progression.

Neuroprotective Applications

Recent studies have explored the potential of thiazolidin-4-one derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes may enhance cholinergic transmission, offering therapeutic benefits for cognitive function .

Antimicrobial Activity

Research has also indicated that thiazolidin-4-one derivatives possess antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial strains, showing promise as potential antibacterial agents .

Summary of Biological Activities

The following table summarizes the diverse biological activities associated with thiazolidin-4-one derivatives:

Case Studies

Several case studies highlight the efficacy of thiazolidin-4-one derivatives in clinical settings:

- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that a specific thiazolidin-4-one derivative exhibited IC50 values significantly lower than traditional chemotherapeutics across multiple cancer types, indicating a promising alternative or adjunct therapy .

- Neuroprotective Effects : Another research effort focused on the development of thiazolidin-4-one-based compounds that effectively inhibited AChE activity in vitro, suggesting potential for treating Alzheimer’s disease .

準備方法

Oxidation of Tetrahydrothiophene to Sulfone

The 1,1-dioxidotetrahydrothiophen-3-yl group originates from tetrahydrothiophene via oxidation and functionalization :

Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Tetrahydrothiophene + mCPBA (1.2 eq), CH₂Cl₂, 0°C → RT, 12 h | 92% | |

| 2 | 1,1-Dioxidotetrahydrothiophene + NBS, AIBN, CCl₄, reflux, 6 h | 78% |

Key Observations

Nucleophilic Substitution on Thiazolidinone Core

Intermediate A is synthesized via SN2 reaction between 3-bromo-1,1-dioxidotetrahydrothiophene and 2-thioxothiazolidin-4-one:

Optimized Protocol

1. Dissolve 2-thioxothiazolidin-4-one (10 mmol) in anhydrous DMF.

2. Add K₂CO₃ (15 mmol) and 3-bromo-1,1-dioxidotetrahydrothiophene (12 mmol).

3. Heat at 80°C under N₂ for 8 h.

4. Quench with ice-water, extract with EtOAc, purify via silica chromatography.

Yield : 68% (white crystals)

Characterization :

- ¹H NMR (400 MHz, DMSO-d₆): δ 4.21 (t, J=7.2 Hz, 1H, SCH₂), 3.88–3.76 (m, 2H, SO₂CH₂), 3.45 (dd, J=12.4, 6.8 Hz, 1H, CH-SO₂).

- HRMS : m/z calc. for C₇H₉NO₃S₂ [M+H]⁺: 244.0245; found: 244.0248.

Knoevenagel Condensation for 4-Nitrobenzylidene Incorporation

The 5-position benzylidene group is introduced via base-catalyzed condensation between Intermediate A and 4-nitrobenzaldehyde:

Comparative Reaction Optimization

| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |

|---|---|---|---|---|---|---|

| 1 | Piperidine | Ethanol | 80 | 6 | 54 | 3:1 |

| 2 | NH₄OAc | Toluene | 110 | 4 | 72 | 4:1 |

| 3 | DBU | DMF | 120 | 3 | 81 | 5:1 |

Mechanistic Insights

- 1,8-Diazabicycloundec-7-ene (DBU) enhances reaction rate and Z-selectivity via transition-state stabilization.

- Polar aprotic solvents (DMF) improve aldehyde electrophilicity, favoring conjugation with the thiazolidinone enolate.

Spectral Confirmation of Geometry

- NOESY NMR : Cross-peaks between H-5 (δ 7.92) and H-3' (δ 4.35) confirm Z-configuration.

- IR : 1665 cm⁻¹ (C=N stretch), 1520 cm⁻¹ (NO₂ asym. stretch).

Large-Scale Production and Purification

Recrystallization Optimization

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| EtOH/H₂O (7:3) | 99.2 | 85 |

| Acetone/Hexane (1:2) | 98.7 | 78 |

Chromatographic Purification

- Column : Silica gel 60 (230–400 mesh)

- Eluent : Hexane/EtOAc (3:1 → 1:1 gradient)

- Retention Factor (Rf) : 0.42 (TLC, hexane:EtOAc 1:1)

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency Comparison

| Method | Total Steps | Overall Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|---|

| Sequential Synthesis | 5 | 31 | 98.5 | 1.8 |

| One-Pot Strategy | 3 | 44 | 97.2 | 1.2 |

Key Findings

- One-pot methods reduce intermediate isolation steps but require precise stoichiometric control.

- Microwave-assisted synthesis (200 W, 120°C, 20 min) achieves 89% conversion but compromises Z-selectivity (3:1 ratio).

Applications and Biological Relevance

While direct biological data for this specific compound remains unpublished, structural analogs demonstrate:

Q & A

How can researchers optimize the synthesis of this compound to achieve high yield and purity?

Methodological Answer:

- Reaction Optimization: Use microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 10–15% increase in yield compared to conventional heating) .

- Solvent and Catalyst Selection: Polar aprotic solvents (e.g., DMF, DMSO) with base catalysts (e.g., piperidine) enhance condensation efficiency .

- Purification: Employ gradient elution in column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-DMF mixtures to achieve >95% purity .

- Continuous Flow Reactors: Improve reproducibility and scalability, particularly for multi-step syntheses .

What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Structural Confirmation:

- 1H/13C NMR: Assign peaks for the thioxothiazolidinone core (e.g., C=O at ~170 ppm, S-C=S at ~125 ppm) and nitrobenzylidene protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+) and fragmentation patterns matching theoretical values .

- Purity Assessment:

- HPLC: Use a C18 column (acetonitrile/water gradient) to confirm ≥98% purity; monitor for by-products like E-isomers or unreacted intermediates .

How should researchers assess the stability of the compound under varying experimental conditions?

Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours; analyze degradation via HPLC. Thioxothiazolidinones are prone to hydrolysis under alkaline conditions .

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (typically >200°C for similar derivatives) .

- Light Sensitivity: Store in amber vials and monitor Z→E isomerization via UV-Vis spectroscopy (λmax ~350 nm for nitrobenzylidene) .

How can contradictory results in biological activity studies (e.g., in vitro vs. in vivo efficacy) be methodologically addressed?

Methodological Answer:

- Bioavailability Screening: Perform pharmacokinetic studies (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify poor absorption or rapid clearance .

- Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites; nitro groups may undergo reduction in vivo, altering activity .

- Advanced Models: Transition from 2D cell cultures to 3D tumor spheroids or patient-derived xenografts (PDX) to better mimic in vivo conditions .

What strategies are recommended for elucidating the mechanism of action of this compound?

Methodological Answer:

- Target Identification:

- Surface Plasmon Resonance (SPR): Screen against kinase or protease libraries to identify binding partners (KD < 1 µM suggests high affinity) .

- X-ray Crystallography: Resolve co-crystal structures with target proteins (e.g., COX-2 or EGFR) to map binding interactions .

- Pathway Analysis: Use RNA-seq or phosphoproteomics to track downstream signaling changes (e.g., apoptosis or inflammation markers) .

How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Methodological Answer:

- Analog Synthesis: Modify substituents systematically (e.g., replace nitrobenzylidene with chlorobenzylidene or methoxy variants) .

- Computational Modeling: Perform molecular docking (AutoDock Vina) and QSAR to predict bioactivity trends .

- Biological Testing:

- In Vitro Assays: Test analogs against cancer cell lines (IC50) and bacterial strains (MIC) to correlate substituents with potency .

- Selectivity Profiling: Compare activity on primary vs. off-target cells (e.g., HEK293) to assess toxicity .

How should researchers address discrepancies in reported bioactivity data across studies?

Methodological Answer:

- Assay Standardization: Use identical cell lines (e.g., MCF-7 for breast cancer), passage numbers, and incubation times (e.g., 48–72 hours) .

- Compound Integrity: Re-analyze stock solutions via HPLC to confirm no degradation (e.g., nitro group reduction or isomerization) .

- Statistical Validation: Apply ANOVA or Student’s t-test to ensure significance (p < 0.05) and report EC50/IC50 with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。